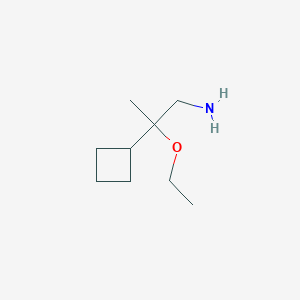

2-Cyclobutyl-2-ethoxypropan-1-amine

Description

2-Cyclobutyl-2-ethoxypropan-1-amine is a branched primary amine featuring a cyclobutyl group and an ethoxy substituent on the central carbon of a propanamine backbone. Its molecular formula is C₉H₁₉NO (inferred from structural analysis), with a molecular weight of approximately 157.25 g/mol (consistent with analogs like 2-Cyclobutyl-2-(propan-2-yloxy)ethan-1-amine) . The compound’s structure combines a strained four-membered cyclobutyl ring with a polar ethoxy group, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-cyclobutyl-2-ethoxypropan-1-amine |

InChI |

InChI=1S/C9H19NO/c1-3-11-9(2,7-10)8-5-4-6-8/h8H,3-7,10H2,1-2H3 |

InChI Key |

ZZHGZKQEPUVTHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(CN)C1CCC1 |

Origin of Product |

United States |

Preparation Methods

Cyclobutyl Ring Construction via Photochemical [2+2] Cycloaddition

Recent advances in photochemical [2+2] cycloadditions provide a route to cyclobutyl-containing compounds. The Kochi–Salomon reaction, a photochemical [2+2] cycloaddition of electronically unactivated olefins, can be adapted to synthesize cyclobutyl intermediates under aqueous conditions tolerant of amines. This method employs copper(II) salts and mineral acids under blue LED irradiation to form cyclobutane rings from olefin precursors, which can then be functionalized to introduce ethoxy and amine groups.

- Advantages: Mild conditions, aqueous medium, tolerance to amines.

- Limitations: Requires olefin precursors and subsequent functional group transformations.

Grignard Addition to Cyclobutanone Derivatives

A classical approach involves the nucleophilic addition of ethoxy-substituted organometallic reagents to cyclobutanone derivatives, followed by amination. For example, 3-oxocyclobutane carboxylic acid can be converted to the corresponding ketone, which undergoes Grignard reaction with ethylmagnesium chloride or ethoxy-substituted Grignard reagents at low temperature (-32 °C) in tetrahydrofuran (THF). The resulting tertiary alcohol intermediate can then be converted to the amine via reductive amination or other amination strategies.

- Typical procedure:

| Step | Conditions/Details |

|---|---|

| Starting material | 3-Oxocyclobutane carboxylic acid (1 equiv.) |

| Solvent | THF |

| Temperature | -32 °C to room temperature |

| Grignard reagent | Ethylmagnesium chloride or equivalent (2.2 equiv.) |

| Addition time | Dropwise over 30 minutes |

| Work-up | Acid quench, extraction with dichloromethane (DCM) |

| Yield | Approx. 39.4% (variable depending on conditions) |

Reductive Amination of Cyclobutyl Ketones

Reductive amination is a widely used method to introduce amine groups on carbonyl compounds. Cyclobutyl ketones bearing ethoxy substituents can be reacted with amines (e.g., ammonia, ethylamine) in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like dichloroethane at room temperature. This method allows the formation of 2-Cyclobutyl-2-ethoxypropan-1-amine with moderate to good yields.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Cu(II) salts, mineral acid, blue LED, aqueous | Mild, amine-tolerant, green solvent | Requires olefin precursors | Not specified |

| Photocatalytic NHPI ester coupling | Vinyl azide, NHPI ester, Hantzsch ester, DMSO, blue LED | Direct amine formation, broad scope | Requires specialized reagents | Moderate to high |

| Grignard addition to cyclobutanone | 3-Oxocyclobutanone, ethylmagnesium chloride, THF | Well-established, scalable | Sensitive to moisture, moderate yield | ~39.4 |

| Reductive amination | Cyclobutyl ketone, amine, NaBH(OAc)3, DCE | Straightforward, mild conditions | Requires pure ketone intermediate | Moderate |

Analytical and Characterization Notes

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR at 400 MHz) is used to confirm the structure, with characteristic signals for cyclobutyl protons appearing around 2.5–3.5 ppm as multiplets due to ring protons.

- Gas Chromatography-Mass Spectrometry (GC-MS) is employed to monitor reaction progress and purity.

- Flash chromatography on silica gel is commonly used for purification.

- UV–vis absorption spectroscopy can be used to study photocatalytic reaction components.

Summary and Outlook

The preparation of 2-Cyclobutyl-2-ethoxypropan-1-amine can be achieved through several synthetic routes:

- Modern photochemical methods, including the Kochi–Salomon reaction and photocatalytic NHPI ester coupling, offer innovative, mild, and selective routes to cyclobutyl amines.

- Classical organometallic additions followed by reductive amination remain practical and accessible, though sometimes limited by lower yields and sensitivity to conditions.

- The choice of method depends on available starting materials, scale, and desired purity.

Further research could focus on optimizing photochemical protocols for higher yields and stereoselectivity, as well as exploring catalytic asymmetric versions for enantioenriched products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-2-ethoxypropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.

Scientific Research Applications

2-Cyclobutyl-2-ethoxypropan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-ethoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- For example, cycloheptyl-containing compounds exhibit greater steric bulk, which may reduce metabolic clearance but hinder membrane permeability. Cyclobutyl’s strain could enhance interactions with biological targets (e.g., enzymes) by inducing conformational changes, a property exploited in drug design.

- Alkoxy Groups: The ethoxy group (C₂H₅O) in the target compound offers moderate polarity, balancing solubility in polar solvents and lipid membranes. Chloroethyl substituents (e.g., in ) introduce electrophilic reactivity, making such compounds prone to nucleophilic substitution reactions.

Backbone Variations :

- Propan-1-amine vs. Ethan-1-amine : The longer propanamine backbone in the target compound may improve binding affinity to hydrophobic pockets in proteins compared to shorter ethanamine analogs .

- Amide vs. Amine : The propanamide backbone in reduces basicity compared to primary amines, altering pH-dependent solubility and bioavailability.

Physicochemical and Reactivity Trends

Lipophilicity :

Reactivity :

Biological Activity

Overview

2-Cyclobutyl-2-ethoxypropan-1-amine is an organic compound featuring a cyclobutyl group attached to a propan-1-amine backbone, with an ethoxy group at the second carbon position. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in modulating enzyme and receptor functions.

| Property | Value |

|---|---|

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 2-cyclobutyl-2-ethoxypropan-1-amine |

| InChI | InChI=1S/C9H19NO/c1-3-11-9(2,7-10)8-5-4-6-8/h8H,3-7,10H2,1-2H3 |

| Canonical SMILES | CCOC(C)(CN)C1CCC1 |

The biological activity of 2-Cyclobutyl-2-ethoxypropan-1-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator , influencing various biochemical pathways. The compound's binding affinity and interaction kinetics are critical for understanding its effects on target proteins.

Enzyme Modulation

Research indicates that 2-Cyclobutyl-2-ethoxypropan-1-amine can be utilized in studies of enzyme-substrate interactions. It serves as a valuable probe in biochemical assays, potentially aiding in the development of therapeutic agents targeting specific enzymes involved in disease processes.

Cancer Research

The compound has shown promise in cancer research, particularly in the context of prostate cancer. Its ability to modulate androgen receptor (AR) activity suggests potential applications in developing treatments that target AR-dependent pathways .

Study on Prostate Cancer

A notable study explored the efficacy of compounds similar to 2-Cyclobutyl-2-ethoxypropan-1-amine in degrading the androgen receptor through a mechanism involving E3 ubiquitin ligase. This approach demonstrated significant potential for treating prostate cancer by effectively reducing AR levels within cancer cells .

Pain Modulation

Another area of investigation involves the compound's role in pain modulation. It has been suggested that compounds with structural similarities can selectively inhibit P2X3 receptors, which are implicated in nociceptive pathways. This inhibition could lead to new analgesic therapies for chronic pain conditions .

Comparative Analysis with Similar Compounds

The biological activity of 2-Cyclobutyl-2-ethoxypropan-1-amine can be contrasted with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Cyclobutyl-2-methoxypropan-1-amine | Methoxy group instead of ethoxy | Similar enzyme modulation |

| 2-Cyclobutyl-2-(propane)-1-amines | Different amine structure | Varies; less studied |

| 2-Cyclobutyl-N,N-dimethylpropanamide | Presence of dimethyl groups | Potentially enhanced receptor binding |

Q & A

Basic Questions

Q. What synthetic routes are recommended for 2-cyclobutyl-2-ethoxypropan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : For structurally similar amines (e.g., cyclopropane derivatives), synthesis often involves alkylation or ring-opening reactions. A plausible route for the target compound could include reacting a cyclobutyl-containing electrophile (e.g., 2-cyclobutyl-2-ethoxypropyl chloride) with ammonia or a primary amine under basic conditions (e.g., K₂CO₃ in toluene). Optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. toluene), temperature (25–80°C), and stoichiometry. Reaction progress can be monitored via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of 2-cyclobutyl-2-ethoxypropan-1-amine post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the cyclobutyl ring (distinctive coupling patterns for strained rings) and ethoxy group (quartet for -OCH₂CH₃). Mass spectrometry (ESI-MS) can verify molecular weight (e.g., calculated for C₈H₁₇NO: 143.23 g/mol). Purity assessment via HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection at 254 nm is recommended, referencing retention times against known standards .

Q. What analytical methods are suitable for quantifying 2-cyclobutyl-2-ethoxypropan-1-amine in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (200–300 nm) is standard. For enhanced sensitivity in biological matrices, LC-MS/MS using electrospray ionization (ESI) in positive ion mode can detect low concentrations. Calibration curves (0.1–100 µM) should be prepared in the same matrix as samples to account for interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-cyclobutyl-2-ethoxypropan-1-amine across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, enzyme isoform differences). To address this:

- Replicate experiments with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for receptor studies).

- Perform statistical meta-analysis (e.g., ANOVA with post-hoc tests) to identify outliers or systematic errors.

- Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What strategies optimize enantiomeric synthesis of 2-cyclobutyl-2-ethoxypropan-1-amine for chiral purity in pharmacological studies?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers post-synthesis.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation to enhance enantiomeric excess (ee).

- Kinetic resolution : Utilize enzymes (e.g., lipases) to selectively modify one enantiomer, leaving the desired isomer unreacted. Monitor ee via polarimetry or chiral HPLC .

Q. How can computational chemistry predict the reactivity of 2-cyclobutyl-2-ethoxypropan-1-amine in novel reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction mechanisms (e.g., nucleophilic substitution at the cyclobutyl carbon).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., toluene vs. DMF).

- Docking studies : Predict binding affinities for biological targets (e.g., GPCRs) using software like AutoDock Vina. Compare results with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.